molecular formula C12H15FN2O2 B4793459 N',N'-diethyl-N-(3-fluorophenyl)oxamide

N',N'-diethyl-N-(3-fluorophenyl)oxamide

Cat. No.: B4793459
M. Wt: 238.26 g/mol
InChI Key: CZBUDCJAQFHMRX-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-(3-fluorophenyl)oxamide is an oxamide derivative characterized by a central oxalic acid-derived core with two ethyl groups attached to one nitrogen atom and a 3-fluorophenyl substituent on the adjacent nitrogen (Figure 1). Oxamides are known for their versatility in organic synthesis, pharmaceutical applications, and material science due to their amide linkages, which enable hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

N',N'-diethyl-N-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-6-9(13)8-10/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBUDCJAQFHMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(3-fluorophenyl)oxamide typically involves the reaction of diethyl oxalate with 3-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

Diethyl oxalate+3-fluoroanilineN’,N’-diethyl-N-(3-fluorophenyl)oxamide\text{Diethyl oxalate} + \text{3-fluoroaniline} \rightarrow \text{N',N'-diethyl-N-(3-fluorophenyl)oxamide} Diethyl oxalate+3-fluoroaniline→N’,N’-diethyl-N-(3-fluorophenyl)oxamide

Industrial Production Methods

On an industrial scale, the production of N’,N’-diethyl-N-(3-fluorophenyl)oxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(3-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction can produce amines.

Scientific Research Applications

N’,N’-diethyl-N-(3-fluorophenyl)oxamide has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It finds applications in the synthesis of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which N’,N’-diethyl-N-(3-fluorophenyl)oxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxamide Derivatives

Oxamides exhibit diverse properties based on substituent groups. Below is a detailed comparison of N',N'-diethyl-N-(3-fluorophenyl)oxamide with key analogs:

Table 1: Structural and Functional Comparison of Oxamide Derivatives

Compound Name Key Substituents Unique Properties/Applications Reference
This compound - N',N'-diethyl
- N-(3-fluorophenyl)
Enhanced hydrophobicity; potential CNS activity due to fluorophenyl group Inferred
N,N'-Diethyloxamide - N,N'-diethyl High hydrophobicity; used in polymer synthesis and solvents
N',N'-Bis(2-hydroxyethyl)oxamide - Two hydroxyethyl groups High solubility; metal ion chelation in catalysis
N'-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide - 2-Fluorophenyl
- Pyridinylmethyl
Anticancer activity via enzyme inhibition; fluorine enhances metabolic stability
N1-(2-Fluorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide - Fluorophenyl
- Cyclopropyl-hydroxypropyl
Antiproliferative effects; cyclopropyl enhances steric hindrance
N,N'-Bis(3-methoxyphenyl)oxamide - Dual 3-methoxyphenyl groups Anticancer activity via apoptosis induction

Key Findings from Comparative Studies

Substituent-Driven Hydrophobicity :

  • Ethyl groups (e.g., in N,N'-diethyloxamide) increase hydrophobicity compared to hydroxyethyl or methoxy substituents, making them suitable for lipid-rich environments .
  • The 3-fluorophenyl group balances lipophilicity and hydrogen-bonding capacity, a trait shared with fluorinated analogs like N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide .

Biological Activity :

  • Fluorophenyl-substituted oxamides (e.g., N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide) exhibit enhanced antimicrobial and anticancer activity due to fluorine’s electron-withdrawing effects, which stabilize drug-target interactions .
  • Ethyl groups may reduce renal clearance, prolonging bioavailability, as seen in N,N'-diethyloxamide’s industrial applications .

Synthetic Flexibility :

  • Substituents like hydroxyethyl or cyclopropyl enable tailored solubility and reactivity. For example, N',N'-bis(2-hydroxyethyl)oxamide’s solubility in polar solvents supports its use in catalysis , while cyclopropyl groups in N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide enhance steric control in binding pockets .

Spectroscopic Properties :

  • Alkyl-substituted oxamides (e.g., tetraethyloxamide) show distinct UV absorption shifts (~5000–9500 cm⁻¹ red shift) compared to unsubstituted oxamides, influencing their photostability in material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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